molecular formula C10H12N4 B12848674 Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-

Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-

Cat. No.: B12848674
M. Wt: 188.23 g/mol
InChI Key: DAVJRDWNNIRJMP-UHFFFAOYSA-N
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Description

Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a pyrrolo[3,2-b]pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound, such as N-oxides.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives where the nucleophile has replaced a specific functional group.

Scientific Research Applications

Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanimidamide, N,N-dimethyl-N’-phenyl-: A similar compound with a phenyl group instead of the pyrrolo[3,2-b]pyridine moiety.

    Methanimidamide, N,N-dimethyl-N’-pyridin-2-yl-: Another related compound with a pyridine ring.

Uniqueness

Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- is unique due to its pyrrolo[3,2-b]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N,N'-dimethyl-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanimidamide

InChI

InChI=1S/C10H12N4/c1-11-7-14(2)10-4-3-8-9(13-10)5-6-12-8/h3-7,12H,1-2H3

InChI Key

DAVJRDWNNIRJMP-UHFFFAOYSA-N

Canonical SMILES

CN=CN(C)C1=NC2=C(C=C1)NC=C2

Origin of Product

United States

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